The Bifunctional Scaffold: A Technical Guide to 3-(6-Chloropyridin-3-yl)propan-1-amine
The Bifunctional Scaffold: A Technical Guide to 3-(6-Chloropyridin-3-yl)propan-1-amine
Topic: 3-(6-Chloropyridin-3-yl)propan-1-amine Chemical Properties Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3][4]
Executive Summary
In the landscape of modern medicinal chemistry, 3-(6-Chloropyridin-3-yl)propan-1-amine (CAS: 1000543-63-4) represents a high-value "linker-scaffold" hybrid.[1][2][3][4] Unlike simple pyridines, this molecule offers a unique dual-reactivity profile: a highly nucleophilic primary aliphatic amine separated by a flexible propyl chain from an electrophilic 6-chloropyridine core.[1][2][3][4]
This guide moves beyond basic catalog data to provide a functional roadmap for researchers. It addresses the critical challenge of orthogonal functionalization —how to react the amine without disturbing the chloropyridine, and vice versa—and details the physicochemical parameters that drive its utility in kinase inhibitor design and nicotinic acetylcholine receptor (nAChR) modulation.
Physicochemical Identity & Profile
Understanding the distinct electronic environments of the two nitrogen atoms is prerequisite for successful synthetic planning.[5] The aliphatic amine is basic and nucleophilic, while the pyridine nitrogen is electron-deficient due to the inductive effect of the chlorine atom.[3]
Table 1: Core Chemical Properties[2][3][4][6]
| Property | Value / Description | Context for Drug Design |
| CAS Number | 1000543-63-4 | Unique identifier for procurement.[1][2][3][4][5] |
| Molecular Formula | C | -- |
| Molecular Weight | 170.64 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).[1][2][3][4][5] |
| pKa (Aliphatic Amine) | ~10.6 (Predicted) | Highly basic; positively charged at physiological pH (7.4).[1][2][3][4][5] |
| pKa (Pyridine N) | ~2.5 (Predicted) | Non-basic; remains neutral at physiological pH.[1][2][3][4][5] |
| LogP | ~1.2 | Moderate lipophilicity; good membrane permeability potential.[2][3][4][5] |
| Boiling Point | ~237°C (760 mmHg) | High boiling point; stable under standard reflux conditions.[1][2][3][4][5] |
| Solubility | DMSO, MeOH, DCM | Soluble in polar organic solvents; HCl salt soluble in water.[5] |
| Appearance | Pale yellow oil or low-melting solid | Oxidizes slowly upon air exposure; store under inert gas.[1][2][3][4][5] |
Synthetic Accessibility & Manufacturing
For research scale-up, purchasing the compound is standard.[3] However, for derivative generation or isotope labeling, an in-house synthesis is often required.[1] The following protocol prioritizes chemoselectivity , specifically avoiding the hydrodehalogenation (loss of Cl) that frequently occurs during reduction steps.
Protocol: Sonogashira-Reduction Route
Rationale: This route avoids harsh reducing agents (like LiAlH
Step 1: Sonogashira Coupling
Reagents: 2-Chloro-5-iodopyridine, N-Boc-propargylamine, Pd(PPh
-
Dissolve 2-chloro-5-iodopyridine (1.0 eq) in anhydrous THF/Et
N (1:1). -
Add CuI (0.05 eq) and Pd(PPh
) Cl (0.05 eq) under nitrogen. -
Stir at room temperature for 12 hours.
-
Workup: Filter salts, concentrate, and purify via silica flash chromatography (Hexane/EtOAc).
-
Product: tert-Butyl (3-(6-chloropyridin-3-yl)prop-2-yn-1-yl)carbamate.[1][2][3][4]
Step 2: Chemoselective Hydrogenation
Reagents: PtO
-
Add PtO
(5 mol%).[1][2][4][5] -
Stir under H
balloon (1 atm) monitoring strictly by LC-MS. Stop immediately upon disappearance of alkyne/alkene.[4][5] -
Purification: Filter through Celite.
Step 3: Deprotection
Reagents: 4M HCl in Dioxane.[2][3][4][5]
-
Stir the saturated Boc-protected amine in 4M HCl/Dioxane for 2 hours.
-
Concentrate to dryness to obtain the hydrochloride salt .[3][4][5]
Reactivity & Functionalization Strategy
The core utility of this scaffold lies in its ability to serve as a "switch" in divergent synthesis.[5]
The "Amine-First" Strategy
Because the aliphatic amine is significantly more nucleophilic than the pyridine nitrogen or the chloride, it can be functionalized selectively without protecting the pyridine ring.[3]
-
Amide Coupling: Reacts instantly with NHS-esters or acid chlorides.[1][2][3][4][5]
-
Reductive Amination: Forms secondary amines with aldehydes/ketones using NaBH(OAc)
.[1][2][3][4][5]
The "Chloride-Second" Strategy
The 6-chloro position is activated for cross-coupling but requires catalysis or forcing conditions (
-
Suzuki-Miyaura: Couples with aryl boronic acids (Pd(dppf)Cl
, K CO ).[1][2][3][4][5] -
Buchwald-Hartwig: Displaces Cl with amines to form aminopyridines (common in kinase inhibitors).[1][2][3][4][5]
- : Requires strong nucleophiles (alkoxides, thiols) and heat, as the propyl chain is electron-donating (weakly deactivating compared to a carbonyl).[3]
Visualization: Reactivity Decision Tree
Figure 1: Orthogonal reactivity profile.[1][2][3][4] Path A proceeds under mild conditions, while Path B requires activation, allowing sequential library generation.
Medicinal Chemistry Applications
Kinase Inhibitors (Scaffold Hopping)
The chloropyridine moiety is a classic bioisostere for phenyl or pyrimidine rings in ATP-competitive inhibitors.[1][2][3][4] The propyl-amine tail often extends into the solvent-exposed region of the kinase pocket or interacts with specific aspartate/glutamate residues (e.g., in the ribose binding pocket).[3]
-
Example: Modification of SHP2 inhibitors where the pyridine nitrogen forms a hydrogen bond with the hinge region.[5]
nAChR Ligands
The 3-substituted pyridine motif mimics the structure of nicotine and epibatidine.[3] The 3-propylamine chain provides the necessary distance for the cationic amine to interact with the complementary anionic site (Trp/Tyr cage) in the
-
Mechanism:[1][2][3][4][5][6][7][8] The chlorine atom modulates the basicity of the pyridine nitrogen, affecting binding affinity and blood-brain barrier (BBB) penetration.[3]
PROTAC Linkers
The primary amine serves as an ideal attachment point for E3 ligase ligands (e.g., Thalidomide derivatives) or Warheads, utilizing the propyl chain as a minimal spacer to prevent steric clash.
Handling, Safety, and Stability
Storage Protocols
-
Free Base: The free amine absorbs CO
from the air (forming carbamates) and oxidizes over time.[3][5] Store at -20°C under Argon. -
HCl Salt: Hygroscopic but chemically stable.[2][3][4][5] Store in a desiccator at room temperature.
Safety Data (GHS Classification)
-
Signal Word: Warning
-
Handling: Use only in a chemical fume hood. The lipophilicity (LogP ~1.[4][5]2) suggests potential for skin absorption; nitrile gloves are mandatory.[2][3][4][5]
References
-
PubChem Compound Summary. (2025). 3-(6-Chloropyridin-3-yl)propan-1-amine.[1][2][3][4][9] National Center for Biotechnology Information.[2][3][4][5] [Link][1][2][3][4]
-
European Journal of Medicinal Chemistry. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules. [Link]
Sources
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- 2. (3R)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL | C8H11ClN2O | CID 96854662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]
- 4. 3-Chloropropylamine | C3H8ClN | CID 84629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS numbers | CymitQuimica [cymitquimica.com]
- 6. mdpi.com [mdpi.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
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